

Introduction: The Utility of a Precision Chromogenic Substrate

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Compound of Interest

Compound Name: 2-Chloro-4-nitrophenyl-beta-D-lactoside

CAS No.: 120583-41-7

Cat. No.: B055187

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In the landscape of enzymatic research and high-throughput screening, the demand for reliable, sensitive, and quantifiable assay methodologies is paramount. 2-Chloro-4-nitrophenyl- β -D-lactoside is a synthetic chromogenic substrate meticulously designed for the specific and sensitive detection of β -lactosidase and cellobiohydrolase activity.^{[1][2][3]} Its core utility lies in its ability to generate a distinct, colored product upon enzymatic cleavage, providing a direct and continuous method for monitoring enzyme kinetics. This guide offers a comprehensive overview of its chemical properties, mechanism of action, and practical application, establishing a framework for its effective integration into research and development workflows. The molecular weight of this compound is a foundational parameter, established at 497.8 g/mol.^{[1][2][3]}

Physicochemical Characteristics

A thorough understanding of a substrate's physical and chemical properties is critical for its proper handling, storage, and application in experimental design. The key characteristics of 2-Chloro-4-nitrophenyl- β -D-lactoside are summarized below.

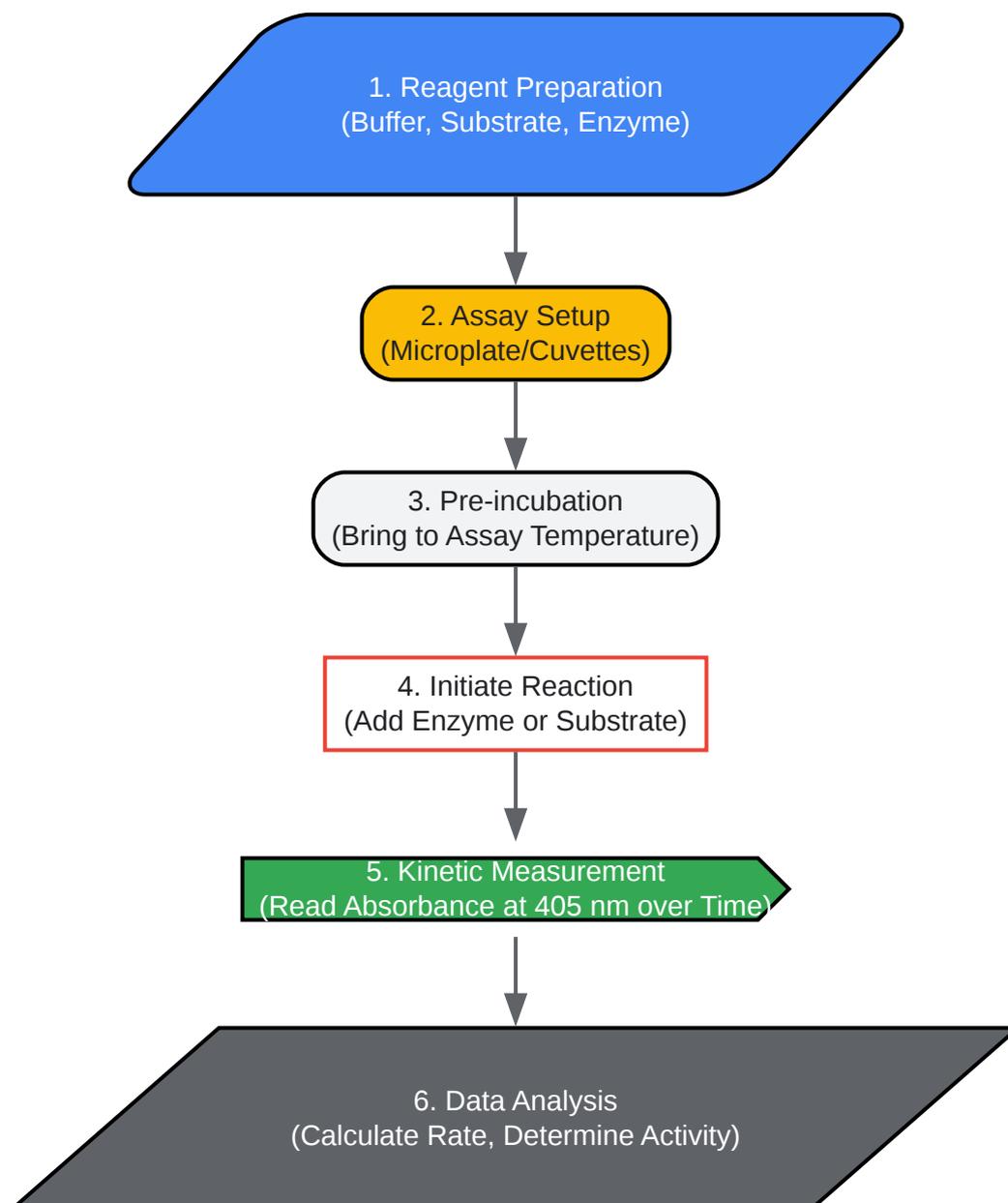
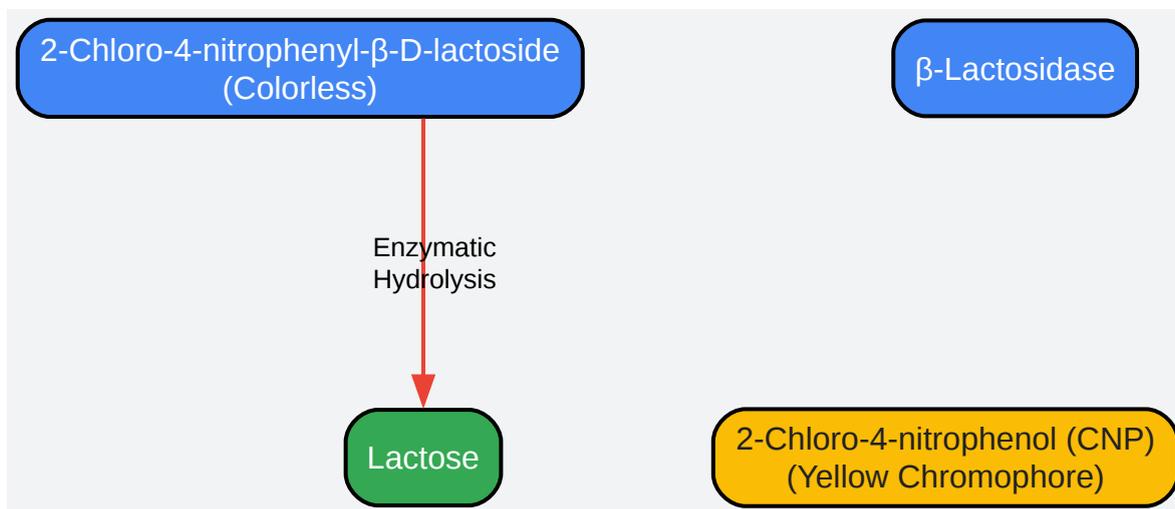
Property	Value	Source(s)
Molecular Weight	497.8 g/mol (Da)	[1][2][3]
Molecular Formula	C ₁₈ H ₂₄ ClNO ₁₃	[1][3]
CAS Number	120583-41-7	[1][2][3]
Appearance	Powder	[1]
Purity	Typically >98%	[1]
Solubility	Partly soluble in water	[1]
Nature	Synthetic	[1]

The Underlying Principle: A Self-Reporting Enzymatic Reaction

The functionality of 2-Chloro-4-nitrophenyl- β -D-lactoside is rooted in a straightforward yet elegant biochemical principle. The compound consists of a lactose disaccharide covalently linked to a 2-chloro-4-nitrophenol (CNP) molecule via a β -glycosidic bond. This bond is the specific target for enzymes like β -lactosidase.

In its intact form, the substrate is colorless. However, upon enzymatic hydrolysis, the glycosidic bond is cleaved, releasing two products: lactose and the free chromophore, 2-chloro-4-nitrophenol. The liberated CNP imparts a distinct yellow color to the solution, which can be accurately quantified by measuring its absorbance spectrophotometrically.[1][2]

The rate of CNP formation, observed as an increase in absorbance at approximately 405 nm, is directly proportional to the enzymatic activity within the sample.[1] This relationship forms the basis for a continuous kinetic assay, allowing for real-time measurement of enzyme performance. The pKa of the released 2-chloro-4-nitrophenol is approximately 5.5, a crucial factor to consider when selecting assay buffer conditions to ensure optimal color development. [1]



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Caption: General workflow for a kinetic enzyme assay.

Step-by-Step Methodology

- Reagent Preparation:
 - Assay Buffer: Prepare a 50 mM 4-morpholinoethanesulfonic acid (MES) buffer, adjusting the pH to 6.2. [4] * Substrate Stock Solution: Prepare a 10 mM stock solution of 2-Chloro-4-nitrophenyl- β -D-lactoside in the Assay Buffer. Gentle warming may be required to fully dissolve the powder. Protect from light.
 - Enzyme Dilutions: Prepare a series of dilutions of the enzyme sample in cold Assay Buffer. The optimal dilution should yield a linear rate of absorbance change over the desired measurement period.
 - Stop Solution (Optional): Prepare a 1 M sodium carbonate solution. This can be used to stop the reaction at specific time points for endpoint assays.
- Assay Setup (96-well plate format):
 - Add 170 μ L of Assay Buffer to each well.
 - Add 10 μ L of the enzyme dilution (or buffer for the "no enzyme" blank) to the appropriate wells.
 - Mix gently and pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding 20 μ L of the 10 mM substrate stock solution to each well, bringing the final volume to 200 μ L and the final substrate concentration to 1 mM.
 - Immediately place the plate in a microplate reader pre-heated to 37°C.
 - Measure the absorbance at 405 nm every 60 seconds for a total of 10-20 minutes.

- Data Analysis and Interpretation:
 - For each sample, plot absorbance (A_{405}) versus time (minutes).
 - Identify the linear portion of the curve (the initial velocity phase).
 - Calculate the rate of reaction ($\Delta A_{405}/\text{min}$) by determining the slope of this linear portion.
 - Convert the rate into enzymatic activity using the Beer-Lambert law:
 - Activity (U/mL) = (Slope \times Total Assay Volume) / ($\epsilon \times$ Path Length \times Enzyme Volume)
 - Where:
 - Slope is the change in absorbance per minute ($\Delta A_{405}/\text{min}$).
 - ϵ (Molar Extinction Coefficient) for 2-chloro-4-nitrophenol at 405 nm is approximately $12,900 \text{ M}^{-1}\text{cm}^{-1}$ (or $12.9 \text{ mM}^{-1}\text{cm}^{-1}$). [5] * Path Length is the light path through the well in cm (typically calculated for a given volume in a specific microplate).
 - Total Assay Volume and Enzyme Volume are in mL.

Synthesis and Chemical Structure

2-Chloro-4-nitrophenyl- β -D-lactoside is a synthetic compound, not naturally occurring. Its synthesis involves the chemical coupling of a protected lactose derivative with 2-chloro-4-nitrophenol. The process requires strategic use of protecting groups to ensure the formation of the correct β -glycosidic linkage and prevent unwanted side reactions. General synthetic strategies often involve glycosylation of the phenolic acceptor (2-chloro-4-nitrophenol) with an activated lactose donor, such as a glycosyl halide or acetate, in the presence of a Lewis acid catalyst. [6] Chemo-enzymatic approaches can also be employed for the selective synthesis of specific anomers. [7]

Conclusion

2-Chloro-4-nitrophenyl- β -D-lactoside stands as a highly effective and reliable tool for researchers in biochemistry, molecular biology, and drug discovery. Its well-defined chemical properties, coupled with a simple and robust detection mechanism, allow for the sensitive and

accurate quantification of key enzymes. By understanding the principles behind its use and implementing well-controlled experimental designs, scientists can leverage this substrate to accelerate their research and generate high-quality, reproducible data.

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